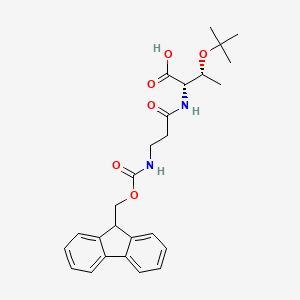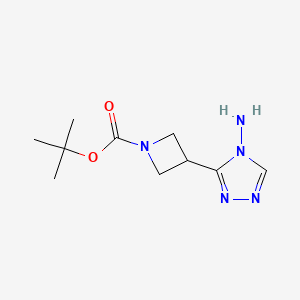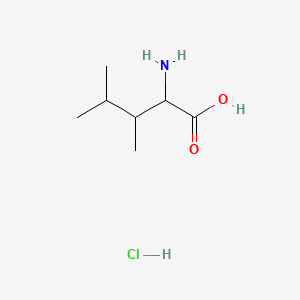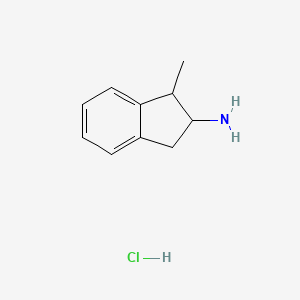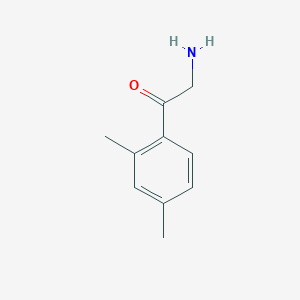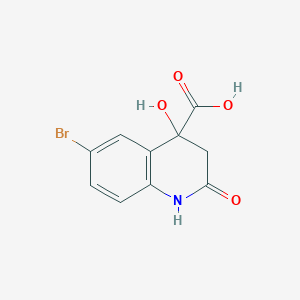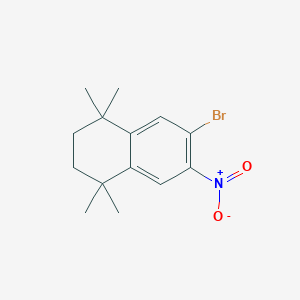
4,6-Dipropyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dipropyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with propyl groups at the 4 and 6 positions and an amine group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dipropyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like sodium carbonate or potassium carbonate. The reaction proceeds through the formation of intermediate chlorotriazines, which are subsequently substituted by propylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-Dipropyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alcohols, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Triazine oxides
Reduction: Reduced triazine derivatives
Substitution: Substituted triazine derivatives with various functional groups
Scientific Research Applications
4,6-Dipropyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 4,6-Dipropyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of monoamines such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters, which can have therapeutic effects in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-1,3,5-triazin-2-amine
- 4,6-Diethyl-1,3,5-triazin-2-amine
- 4,6-Diisopropyl-1,3,5-triazin-2-amine
Uniqueness
4,6-Dipropyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methyl and ethyl analogs, the propyl groups provide increased hydrophobicity and steric bulk, which can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4,6-dipropyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H16N4/c1-3-5-7-11-8(6-4-2)13-9(10)12-7/h3-6H2,1-2H3,(H2,10,11,12,13) |
InChI Key |
YTKMLLPMWGGXDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


